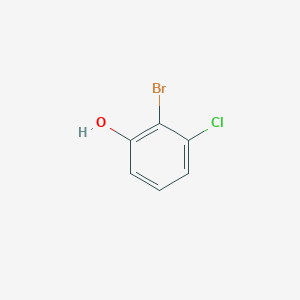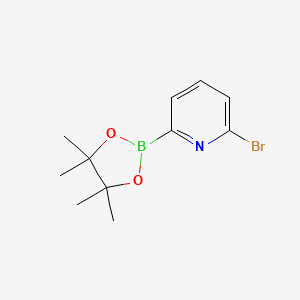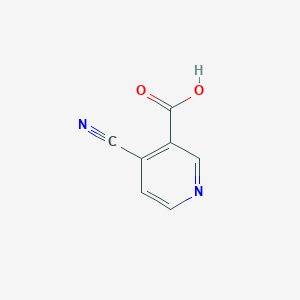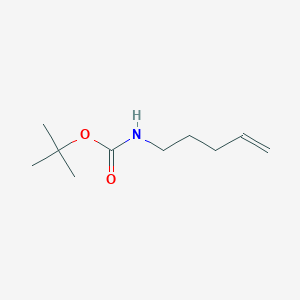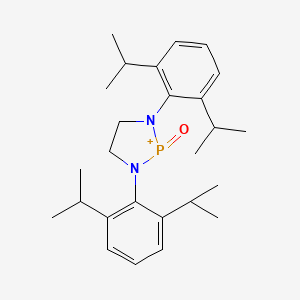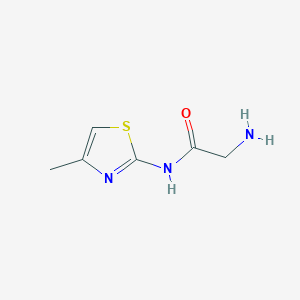
2-Amino-N-(4-methylthiazol-2-yl)acetamide
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
The compound 2-Amino-N-(4-methylthiazol-2-yl)acetamide is not directly discussed in the provided papers. However, the papers do provide insights into similar compounds which can help infer some aspects of the compound . The first paper discusses a series of N-phenyl-(2-aminothiazol-4-yl)acetamides, which are structurally related to 2-Amino-N-(4-methylthiazol-2-yl)acetamide, and their potential as selective β3-adrenergic receptor agonists for treating obesity and type 2 diabetes . The second paper focuses on the synthesis and crystal structure of a different compound, 2-(5-amino-4-carboxamidoimidazol-1-yl)acetamide, which shares a similar acetamide group but differs significantly in the rest of its molecular structure .
Synthesis Analysis
The synthesis of related compounds, such as the N-phenyl-(2-aminothiazol-4-yl)acetamides, involves preparing derivatives with a phenoxypropanolamine moiety and evaluating their biological activities . Although the exact synthesis method for 2-Amino-N-(4-methylthiazol-2-yl)acetamide is not provided, it can be inferred that similar synthetic routes could be explored, possibly involving the condensation of appropriate thiazole derivatives with acetamide or related precursors.
Molecular Structure Analysis
While the molecular structure of 2-Amino-N-(4-methylthiazol-2-yl)acetamide is not directly analyzed in the papers, the crystal structure of a related compound, 2-(5-amino-4-carboxamidoimidazol-1-yl)acetamide, has been determined using X-ray diffractometry . This analysis revealed intramolecular hydrogen bonding that stabilizes the molecular conformation. For 2-Amino-N-(4-methylthiazol-2-yl)acetamide, one could expect similar intramolecular interactions due to the presence of amino and acetamide groups, which are known to participate in hydrogen bonding.
Chemical Reactions Analysis
The papers do not provide specific chemical reactions for 2-Amino-N-(4-methylthiazol-2-yl)acetamide. However, the first paper indicates that the N-phenyl-(2-aminothiazol-4-yl)acetamides exhibit agonistic activity against β3-adrenergic receptors and hypoglycemic activity in a rodent model of diabetes . This suggests that compounds with the 2-aminothiazol moiety can interact with biological targets and elicit physiological responses, which could be relevant for the chemical reactivity of 2-Amino-N-(4-methylthiazol-2-yl)acetamide in a biological context.
Physical and Chemical Properties Analysis
The physical and chemical properties of 2-Amino-N-(4-methylthiazol-2-yl)acetamide are not detailed in the provided papers. However, based on the structural similarities with the compounds discussed, it can be hypothesized that 2-Amino-N-(4-methylthiazol-2-yl)acetamide would exhibit properties typical of acetamide derivatives, such as moderate solubility in water, potential for hydrogen bonding, and the ability to form crystalline structures under suitable conditions . The presence of the 4-methylthiazol group could also influence the compound's lipophilicity and electronic properties, which would be important for its interaction with biological molecules.
Scientific Research Applications
Local Anesthetic Activities : Synthesis of various 2-aminothiazole and 2-aminothiadiazole derivatives, including N-[4-(2-Chloro-4-fluoro-phenyl)-thiazol-2-yl]-2-substituted acetamides, demonstrated local anesthetic activity, evaluated using a rat sciatic nerve model (Badiger et al., 2012).
Anticancer Agents : New N-(5-methyl-4-phenylthiazol-2-yl)-2-(substituted thio)acetamides were synthesized and showed promising anticancer activity against A549 human lung adenocarcinoma cells and NIH/3T3 mouse embryoblast cell lines, indicating their potential as anticancer agents (Evren et al., 2019).
Antiexudative Activity : Studies on pyrolin derivatives of 2-((4-amino-5-(furan-2-il)-1,2,4-triazol-4H-3-il)-sulfanyl)-N-acetamides indicated significant antiexudative properties, suggesting their potential for therapeutic applications (Chalenko et al., 2019).
Antioxidant Agents : The synthesis of new 5-arylazo-2-chloroacetamido thiazole derivatives and their evaluation as antioxidant agents provide insights into the potential use of these compounds in oxidative stress-related conditions (Hossan, 2020).
Antibacterial Activity : Optically active 2-oxaisocephems substituted with 2-aminothiazol-4-yl groups showed broad-spectrum antibacterial activity, particularly effective against Gram-positive organisms, including methicillin-resistant Staphylococcus aureus (Tsubouchi et al., 1995).
Antimicrobial Activity : The synthesis of Schiff bases from 2-acetamidobenzaldehyde and 2-aminothiazole derivatives, and their subsequent use in creating Zn(II) chelates, demonstrated antibacterial properties against various pathogenic strains (Chohan et al., 2003).
Future Directions
The future directions of research on 2-Amino-N-(4-methylthiazol-2-yl)acetamide could involve further investigation of its biological activities and potential therapeutic applications. For example, 2-aminothiazole derivatives have been reported to possess a broad pharmacological spectrum, including antiviral, antimicrobial, anticancer, anticonvulsant, antidiabetic, antihypertensive, antileishmanial, and anti-inflammatory activities .
properties
IUPAC Name |
2-amino-N-(4-methyl-1,3-thiazol-2-yl)acetamide |
Source


|
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C6H9N3OS/c1-4-3-11-6(8-4)9-5(10)2-7/h3H,2,7H2,1H3,(H,8,9,10) |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
VSZWAWRXWNJTGP-UHFFFAOYSA-N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CSC(=N1)NC(=O)CN |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C6H9N3OS |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
171.22 g/mol |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
2-Amino-N-(4-methylthiazol-2-yl)acetamide | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.





